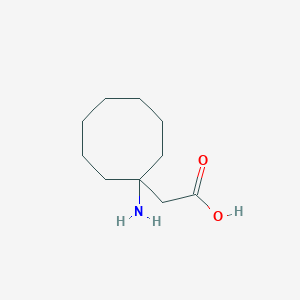

(1-氨基环辛基)乙酸

描述

(1-Aminocyclooctyl)acetic acid is a chemical compound with the molecular formula C10H19NO2 . It contains a total of 32 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of (1-Aminocyclooctyl)acetic acid includes an eight-membered ring, a carboxylic acid group (aliphatic), a primary amine group (aliphatic), and a hydroxyl group . The molecule contains a total of 32 bonds, including 13 non-H bonds, 1 multiple bond, and 2 rotatable bonds .科学研究应用

过渡金属配合物合成:Ikram 等人 (2015 年) 的一项研究探讨了使用类似于 (1-氨基环辛基)乙酸的氨基酸合成过渡金属配合物。这些配合物被评估了其抗氧化性能和黄嘌呤氧化酶抑制活性,表明在生化和医学研究中具有潜在的应用。

肽设计中的构象研究:Gómez-catalán 等人 (2000 年) 的研究重点是类似于 (1-氨基环辛基)乙酸的受限 α 氨基酸的构象特征。这项研究对肽和蛋白质替代物的设计有影响,其中此类氨基酸可以在确定合成肽的结构和功能中发挥至关重要的作用。

脑代谢研究:Patel 等人 (2010 年) 的一项研究使用类似的化合物检查了大鼠脑中的乙酸盐转运和代谢。这项研究对于理解脑代谢非常重要,并且可能为神经系统疾病提供见解。

利尿剂的合成:Woltersdorf 等人 (1977 年) 研究了使用乙酸衍生物合成利尿剂,表明 (1-氨基环辛基)乙酸在开发新的治疗剂中的潜在用途。

植物中的减压:Tiwari 等人 (2018 年) 的一项研究探讨了类似化合物在减轻植物胁迫中的作用,证明了其在农业研究中的重要性。

作用机制

Target of Action

It’s worth noting that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections .

Mode of Action

Acetic acid, a structurally similar compound, is known to act as an antimicrobial agent .

Biochemical Pathways

It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, plays a signaling role independent of its biosynthesis . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Pharmacokinetics

It’s worth noting that the angiotensin-converting enzyme (ace) inhibitors, a class of drugs that includes compounds with similar structures, have complicated and poorly characterized pharmacokinetics .

Result of Action

It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, plays a signaling role independent of its biosynthesis .

Action Environment

It’s worth noting that 1-aminocyclopropane-1-carboxylic acid (acc), a related compound, is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

生化分析

Biochemical Properties

(1-Aminocyclooctyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-CoA short-chain synthetases, which are involved in the conversion of acetate to acetyl-CoA This interaction is crucial for the compound’s role in metabolic pathways, particularly in the synthesis of acetyl-CoA, a central molecule in metabolism

Cellular Effects

The effects of (1-Aminocyclooctyl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that acetic acid, a related compound, can activate neurons in the nucleus accumbens, suggesting that (1-Aminocyclooctyl)acetic acid may have similar effects on neuronal cells . Furthermore, it may impact gene expression by altering the acetylation status of histones and other proteins, thereby influencing transcriptional activity and cellular metabolism.

Molecular Mechanism

At the molecular level, (1-Aminocyclooctyl)acetic acid exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For example, the interaction with acyl-CoA short-chain synthetases results in the formation of acetyl-CoA, which is essential for various metabolic processes . Additionally, (1-Aminocyclooctyl)acetic acid may influence gene expression by modulating the activity of histone deacetylases and acetyltransferases, thereby affecting the acetylation status of histones and other proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Aminocyclooctyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that acetic acid, a related compound, can generate oxidative stress and alter cellular function over time . It is likely that (1-Aminocyclooctyl)acetic acid exhibits similar temporal effects, including potential long-term impacts on cellular function observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (1-Aminocyclooctyl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it could potentially cause toxic or adverse effects. For example, studies on acetic acid have shown that high doses can lead to oxidative stress and damage to cellular components . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

(1-Aminocyclooctyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl-CoA . This conversion is a key step in various metabolic processes, including the citric acid cycle and fatty acid synthesis. Additionally, (1-Aminocyclooctyl)acetic acid may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in amino acid and lipid metabolism.

Transport and Distribution

The transport and distribution of (1-Aminocyclooctyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, acetic acid is known to be transported by monocarboxylate transporters, which facilitate its movement across cell membranes . It is likely that (1-Aminocyclooctyl)acetic acid utilizes similar transport mechanisms. Once inside the cell, it may be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of (1-Aminocyclooctyl)acetic acid is an important factor in determining its activity and function. Studies on related compounds, such as indole-3-acetic acid, have shown that they can be localized in the cytoplasm and nucleus, where they influence various cellular processes . It is possible that (1-Aminocyclooctyl)acetic acid exhibits similar localization patterns, potentially targeting specific compartments or organelles through post-translational modifications or targeting signals.

属性

IUPAC Name |

2-(1-aminocyclooctyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-10(8-9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQYMRVKKWZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308291 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-97-5 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58885-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

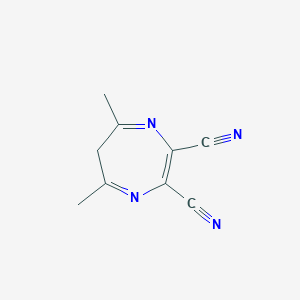

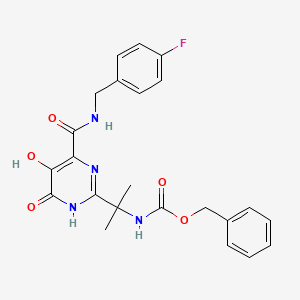

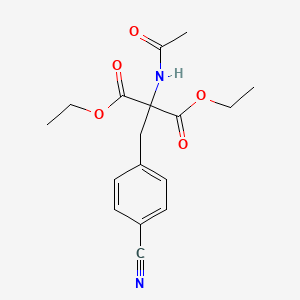

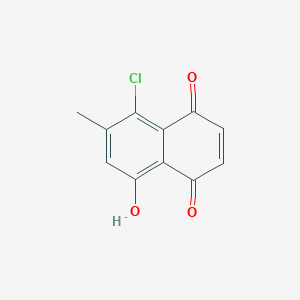

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)

![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)

![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)

![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)

![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)